Cas no 1159600-04-0 (Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate)

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate is a fluorinated isoxazole derivative with applications in pharmaceutical and agrochemical research. Its structure combines a 2-fluorophenyl group with a methyl-substituted isoxazole core, enhancing its potential as a bioactive intermediate. The ethyl ester moiety improves solubility and reactivity, facilitating further synthetic modifications. This compound is valued for its stability and versatility in heterocyclic chemistry, serving as a key precursor in the development of novel therapeutic agents or crop protection chemicals. Its fluorine substitution may influence binding affinity and metabolic properties, making it useful in structure-activity relationship studies. Proper handling and storage under inert conditions are recommended to maintain integrity.
Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate structure
1159600-04-0 structure
Product name:Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
CAS No:1159600-04-0
MF:C13H12FNO3
MW:249.237687110901
MDL:MFCD11976988
CID:2613879

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
    • ETHYL 3-(2-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE
    • 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester
    • MJZYVXZLXHAZDL-UHFFFAOYSA-N
    • 3-(2-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid ethyl ester
    • Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
    • MDL: MFCD11976988
    • Inchi: 1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3
    • InChI Key: MJZYVXZLXHAZDL-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1C(C(=O)OCC)=C(C)ON=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Topological Polar Surface Area: 52.3

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 365.7±42.0 °C at 760 mmHg
  • Flash Point: 175.0±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate Security Information

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM486783-1g
Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
1159600-04-0 95%
1g
$544 2023-01-08
abcr
AB334777-1 g
Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate; .
1159600-04-0
1 g
€975.50 2023-07-19
A2B Chem LLC
AI09978-5g
Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
1159600-04-0
5g
$2327.00 2024-04-20
abcr
AB334777-1g
Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate; .
1159600-04-0
1g
€975.50 2025-02-20
Ambeed
A222075-1g
Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
1159600-04-0 95+%
1g
$555.0 2024-04-26
A2B Chem LLC
AI09978-1g
Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
1159600-04-0
1g
$767.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1758527-1g
Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
1159600-04-0 95%
1g
¥5439.00 2024-08-09

Additional information on Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate

Research Brief on Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS: 1159600-04-0)

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS: 1159600-04-0) is a fluorinated isoxazole derivative that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules. The presence of the fluorine atom and the isoxazole ring in its structure makes it a promising candidate for drug development, especially in targeting specific enzymatic pathways or receptors.

Recent studies have focused on the synthetic routes and optimization of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis method using palladium-catalyzed cross-coupling reactions, which significantly improved the efficiency of producing this compound. The study highlighted the compound's stability under various conditions, making it suitable for further derivatization and scale-up processes. Additionally, the fluorophenyl moiety was noted for its role in enhancing the lipophilicity and bioavailability of the resulting derivatives.

In the context of biological activity, preliminary screening of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate and its analogs has revealed inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. A 2024 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited selective COX-2 inhibition with IC50 values in the low micromolar range. These findings suggest potential applications in the development of anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Further investigations into the mechanism of action of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate derivatives have explored their interactions with other biological targets. For instance, molecular docking studies have indicated that these compounds may also bind to the active sites of certain kinases involved in cancer progression. While in vitro assays have shown promising results, further in vivo studies are required to validate these findings and assess the therapeutic potential of these molecules in oncology.

The pharmacokinetic properties of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate have also been a subject of recent research. A 2023 study in European Journal of Pharmaceutical Sciences reported that the compound exhibits favorable metabolic stability in human liver microsomes, with a half-life exceeding 60 minutes. This stability, combined with its moderate permeability in Caco-2 cell monolayers, suggests that the compound could serve as a viable lead for oral drug development. However, researchers noted the need for further optimization to improve its solubility profile.

In conclusion, Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS: 1159600-04-0) represents a versatile scaffold in medicinal chemistry with demonstrated potential in anti-inflammatory and possibly anticancer applications. Ongoing research aims to expand the structural diversity of its derivatives and elucidate their full pharmacological profile. The compound's synthetic accessibility, coupled with its promising biological activities, positions it as a valuable asset in the pursuit of novel therapeutic agents. Future studies should focus on advancing the most promising derivatives through preclinical development and addressing any remaining challenges related to drug-like properties.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1159600-04-0)Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
A1104477
Purity:99%
Quantity:1g
Price ($):500.0